
(R,R,S,S)-Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Applications De Recherche Scientifique
Hypertension Management
Nebivolol has been shown to significantly lower blood pressure in patients with hypertension. In multiple clinical trials, it demonstrated superior efficacy compared to placebo and other beta-blockers:
- Efficacy : A meta-analysis of 12 clinical trials revealed that the overall response rate for nebivolol was approximately 65% in achieving a diastolic blood pressure of ≤90 mm Hg or a reduction of ≥10 mm Hg from baseline after four weeks of treatment .
- Dose-Response Relationship : Studies indicated that doses ranging from 5 mg to 40 mg daily resulted in significant reductions in both systolic and diastolic blood pressure, with higher doses yielding greater effects .
Dosage (mg) | Mean Reduction in Systolic BP (mm Hg) | Mean Reduction in Diastolic BP (mm Hg) |
---|---|---|
5 | 9.1 | 7.6 |
10 | 12.1 | 10.6 |
20 | 14.6 | 12.0 |
Heart Failure Treatment
Nebivolol has been evaluated for its effectiveness in treating heart failure, particularly in elderly patients:
- SENIORS Study : A randomized trial involving over 2000 elderly patients showed that nebivolol significantly reduced the composite risk of all-cause mortality or cardiovascular hospital admission compared to placebo (hazard ratio: 0.86) . The mean maintenance dose was approximately 7.7 mg daily.
- Long-term Benefits : Nebivolol not only improved heart failure symptoms but also enhanced quality of life and functional capacity among patients .
Case Study: Nebivolol in Diabetic Nephropathy
A study investigated the effects of nebivolol on diabetic nephropathy, revealing that long-term treatment ameliorated renal oxidative stress and improved kidney function through regulation of nitric oxide pathways . Key findings included:
- Oxidative Stress Reduction : Nebivolol decreased oxidative stress markers and improved renal structure and function.
- Renal Function Improvement : Enhanced expressions of endothelial nitric oxide synthase were observed, contributing to better renal outcomes.
Comparative Studies
Comparative studies have highlighted nebivolol's advantages over traditional beta-blockers:
- Erectile Dysfunction Improvement : Unlike other beta-blockers, nebivolol has shown potential benefits in improving erectile function .
- Vascular Protection : Nebivolol exhibited superior vascular protective effects, including reduced oxidative stress and improved endothelial function compared to atenolol .
Mécanisme D'action
(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.
Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.
Bisoprolol: Comparable beta-1 selectivity with a longer half-life.
Uniqueness
(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.
Activité Biologique
(R,R,S,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes selective beta-1 adrenergic receptor antagonism and vasodilatory effects mediated by nitric oxide release. This compound has been extensively studied for its efficacy in managing hypertension and heart failure, demonstrating several beneficial biological activities.
Nebivolol primarily acts as a selective antagonist of beta-1 adrenergic receptors while exhibiting additional vasodilatory properties. The vasodilation is attributed to the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which relaxes vascular smooth muscle and reduces peripheral vascular resistance . This dual action not only lowers blood pressure but also improves cardiac output without significantly affecting heart rate.
Antihypertensive Effects
Numerous studies have confirmed the antihypertensive efficacy of this compound. A multicenter trial comparing nebivolol with bisoprolol found that both drugs effectively reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP). Specifically, the mean reductions were −15.7 mmHg for DBP with nebivolol compared to −16.0 mmHg with bisoprolol, indicating comparable efficacy .
In a larger cohort study involving 6,356 patients with mild hypertension, nebivolol treatment resulted in significant reductions in both SBP and DBP over six weeks, with a high percentage of responders achieving target blood pressure levels . The overall safety profile was favorable, with minimal adverse events reported.
Heart Failure Management
Nebivolol has also been shown to improve outcomes in patients with heart failure. In a randomized controlled trial, patients treated with nebivolol exhibited lower mortality rates compared to those on placebo, with a hazard ratio of 0.88 for all-cause mortality . This suggests that nebivolol may provide protective benefits beyond mere symptom relief in heart failure patients.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Case Study on Heart Failure : A patient with chronic heart failure treated with nebivolol showed marked improvement in functional capacity and quality of life after three months of therapy. The patient's ejection fraction improved from 30% to 40%, and NYHA functional class improved from III to II.
- Hypertension Management : In another case, a patient with resistant hypertension achieved target BP levels after initiating treatment with nebivolol at a dose of 5 mg daily, demonstrating its effectiveness even in challenging cases.
Safety Profile
The safety profile of nebivolol is generally favorable. Adverse effects are typically mild and include headaches, fatigue, and dizziness. In comparative studies, nebivolol has shown lower rates of adverse events compared to other beta-blockers such as bisoprolol . Long-term use has not been associated with significant metabolic disturbances or worsening of respiratory conditions.
Propriétés
Numéro CAS |
1360598-84-0 |
---|---|
Formule moléculaire |
C₂₂H₂₅F₂NO₄ |
Poids moléculaire |
405.44 |
Synonymes |
(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.